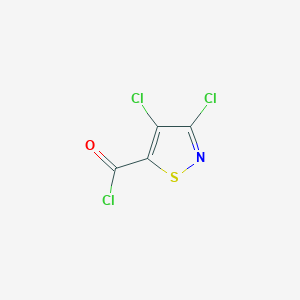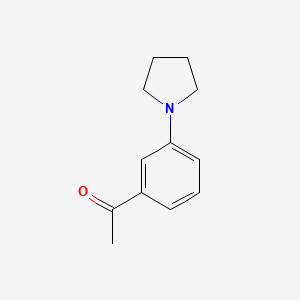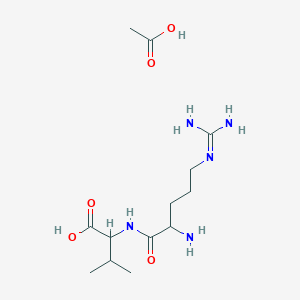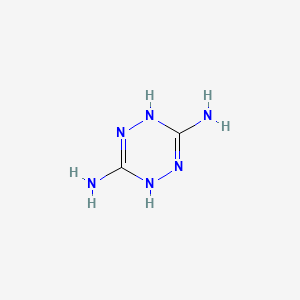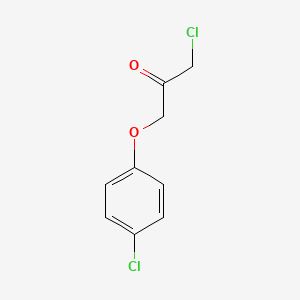
1-Chloro-3-(4-chlorophenoxy)propan-2-one
Overview
Description
1-Chloro-3-(4-chlorophenoxy)propan-2-one is a chemical compound with the molecular formula C9H8Cl2O2 . It has been used for pharmaceutical testing . It has been found to have antifungal and antibacterial properties . It inhibits IgE-mediated histamine release and is also used as an antimycotic agent .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One study used Pseudomonas fluorescens lipase (PFL) as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol, an important selective β1-blocker drug . The reaction parameters were optimized to achieve maximum enantioselectivity .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 . The molecular weight of the compound is 219.07 .Chemical Reactions Analysis
In the kinetic resolution process, PFL selectively acylated the R-form of the racemic intermediate in a short duration of 3 hours . At 30 °C, enzyme activity of 400 units and substrate concentration of 10 mM gave a high enantioselectivity and conversion in an optimum time of 3 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 63-72°C . The compound is a powder at room temperature .Scientific Research Applications
Synthesis Applications
1-Chloro-3-(4-chlorophenoxy)propan-2-one and its derivatives have been utilized in various synthesis applications. For instance, it has been used in the synthesis of lithium compounds as an anion polymerization initiator (Feng, 2005). Additionally, it plays a role in the creation of pyrazole derivatives, which are characterized by IR and NMR spectral data (Bijwe et al., 2011).
Electrochemical Applications
The compound has been involved in electrochemical studies, such as in the preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene via electrooxidative double ene-type chlorination (Uneyama et al., 1983).
Catalytic and Chemical Applications
This compound is also significant in catalytic and chemical applications. It has been used in the synthesis of ionic liquid-based Ru(II)–phosphinite compounds for transfer hydrogenation, demonstrating significant catalytic activity (Aydemir et al., 2014). Moreover, it's a precursor in synthesizing novel derivatives with antioxidant activity (Kumar et al., 2009).
Pharmaceutical Intermediates
This compound is used in the synthesis of pharmaceutical intermediates. For example, it was used in chemoenzymatic processes to synthesize specific pharmaceutical intermediates using Pseudomonas fluorescens lipase (Soni et al., 2018).
Molecular Docking Studies
Molecular docking studies involving this compound have been conducted to explore potential biological activities. These studies help in understanding the compound's interactions with different proteins and its potential as a pharmaceutical agent (ShanaParveen et al., 2016).
Mechanism of Action
Target of Action
A similar compound, (rs)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, has been studied and found to interact with pseudomonas fluorescens lipase (pfl), an enzyme that plays a crucial role in the metabolism of fats .
Mode of Action
The related compound mentioned above, (rs)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, is selectively acylated by pfl . This suggests that 1-Chloro-3-(4-chlorophenoxy)propan-2-one might also interact with enzymes in a similar manner, leading to changes in the enzyme’s activity.
Result of Action
If it interacts with lipase enzymes similarly to the related compound, it could potentially influence the metabolism of fats at the molecular and cellular levels .
Properties
IUPAC Name |
1-chloro-3-(4-chlorophenoxy)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVICFYIGXQRSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599694 | |
| Record name | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57264-54-7 | |
| Record name | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
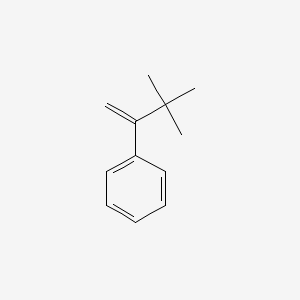
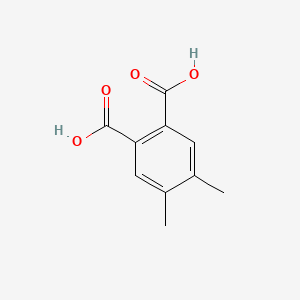

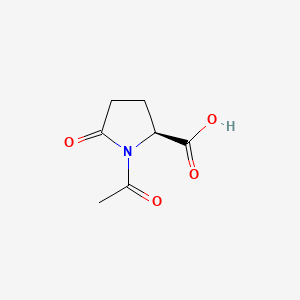
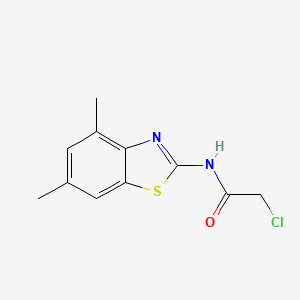
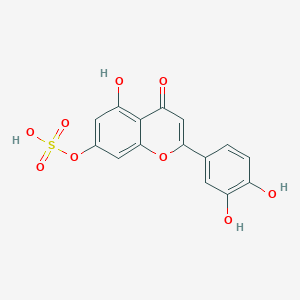
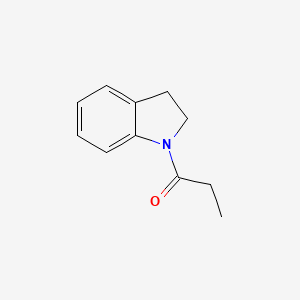
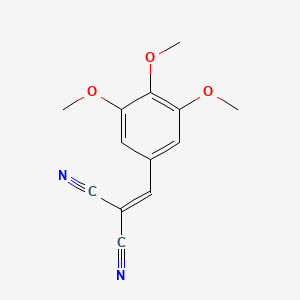
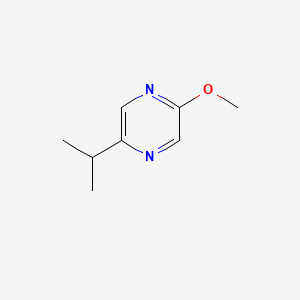
![5-Acetyl-4-(4-ethylphenyl)-2-[2-(4-ethylphenyl)-2-oxo-ethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B3053901.png)
